2-[(4-Methylpiperazin-1-yl)methyl]aniline
Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H19N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
A similar compound has been reported to target the protein s100b . The role of this protein is diverse, including regulation of protein phosphorylation and cellular calcium homeostasis.
Biochemical Pathways
Given the potential target protein s100b, it could be involved in pathways related to protein phosphorylation and calcium homeostasis .
Result of Action
Based on its potential target, it could influence processes such as protein phosphorylation and calcium homeostasis, which have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline typically involves the reduction of 4-(4-Methylpiperazin-1-yl)nitrobenzene. The process includes dissolving the nitro compound in methanol, followed by the addition of a catalytic amount of palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired aniline derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated aniline derivatives.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]aniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors and other anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline
- 2-Amino-5-(4-methylpiperazin-1-yl)benzonitrile
Comparison: Compared to its analogs, 2-[(4-Methylpiperazin-1-yl)methyl]aniline exhibits unique properties due to the presence of the piperazine ring and the methyl group. These structural features contribute to its enhanced solubility, stability, and biological activity. The compound’s versatility in various chemical reactions and its role as an intermediate in drug synthesis highlight its significance in both research and industrial applications .
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-84-5 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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